1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride
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Overview
Description
1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a benzodioxole ring, a methanol group, and a dimethylaminoethoxy side chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of 1,3-Benzodioxole-5-methanol, which is then reacted with 2-(dimethylamino)ethanol under specific conditions to introduce the dimethylaminoethoxy group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is typically purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological receptors, leading to various physiological effects. The benzodioxole ring can also participate in electron transfer reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-5-ethanol, alpha-methyl-
- 1,3-Benzodioxole-5-methanol, formate
- 1,3-Benzodioxole-5-methanol, alpha-methyl-6-nitro-
Uniqueness
1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride is unique due to its specific combination of functional groups. The presence of the dimethylaminoethoxy group distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
CAS No. |
131961-58-5 |
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Molecular Formula |
C13H20ClNO4 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C13H19NO4.ClH/c1-14(2)5-6-16-8-11(15)10-3-4-12-13(7-10)18-9-17-12;/h3-4,7,11,15H,5-6,8-9H2,1-2H3;1H |
InChI Key |
KSUKDMGFOLKDJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC(C1=CC2=C(C=C1)OCO2)O.Cl |
Origin of Product |
United States |
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